

Controlling particle size distribution of Isomalt (Standard) during milling

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Isomalt (Standard)	
Cat. No.:	B12420541	Get Quote

Technical Support Center: Isomalt (Standard) Milling

Welcome to the Technical Support Center for controlling the particle size distribution of **Isomalt** (**Standard**) during milling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the particle size reduction of isomalt.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of milling Isomalt (Standard) in pharmaceutical applications?

Milling is a critical step to modify the particle size and size distribution of Isomalt. This is often done to improve its properties for downstream processing, such as enhancing flowability and compressibility for tableting, or to ensure a uniform particle size for consistent dissolution rates and content uniformity in a final product. Milled isomalt generally exhibits increased compactibility.

Q2: What are the key material properties of Isomalt to consider before milling?

Isomalt is a crystalline sugar alcohol. Key properties to consider are:

 Hygroscopicity: Isomalt can absorb moisture from the air, which can lead to stickiness and caking during and after milling.[1]

- Brittleness: As a crystalline material, isomalt will fracture under the impact and shear forces
 of milling.
- Softening Temperature: While isomalt has good heat stability, excessive heat generated during milling can potentially lead to softening and subsequent agglomeration.

Q3: Which type of mill is typically recommended for reducing the particle size of Isomalt?

Hammer mills are a common choice for the particle size reduction of crystalline materials like isomalt in the pharmaceutical industry.[2][3] They are versatile and operate on the principle of impact between the material and high-speed rotating hammers. The final particle size is controlled by the screen size, rotor speed, and feed rate.

Q4: How does milling affect the flow properties of Isomalt?

While milling increases the surface area and can improve the compressibility of isomalt, it generally has a negative impact on its flow properties. The resulting smaller, more irregular particles tend to be more cohesive, leading to poorer flow.

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

Issue	Potential Cause(s)	Recommended Solution(s)
Caking/Sticking of Isomalt in the Mill	High ambient humidity leading to moisture absorption by the hygroscopic isomalt. Excessive heat generation during milling causing partial softening.	Control the relative humidity of the milling environment. Consider pre-conditioning the isomalt in a low-humidity environment. Reduce the mill speed or feed rate to minimize heat generation. Implement cooling mechanisms for the milling chamber if available.
Screen Blinding/Clogging	The milled particles are adhering to the screen openings, often due to moisture or static charge. The feed rate is too high, overloading the screen.	Ensure the isomalt and the milling equipment are dry. Use a screen with a larger open area if the target particle size allows. Reduce the feed rate to prevent overloading. Consider using anti-static bars if static electricity is a significant factor.
Excessive Fines Generation	The mill speed is too high, causing excessive fracturing of the particles. The screen size is too small, leading to a longer residence time in the milling chamber.	Reduce the rotor speed to decrease the impact energy. Use a larger screen size to allow for quicker discharge of the milled product. Optimize the feed rate; a very low feed rate can sometimes lead to over-milling.
Wide Particle Size Distribution	Inconsistent feed rate. Worn hammers or screen. Inappropriate mill speed.	Ensure a consistent and controlled feed rate into the mill. Regularly inspect and replace worn hammers and screens. At low speeds (e.g., around 1000 rpm), the particle size distribution may be wider compared to medium and high speeds.[2] Adjust the mill

		speed to achieve a narrower distribution.
Poor Flowability of Milled Product	Inherent nature of finely milled, cohesive powders.	Consider a subsequent processing step like dry granulation or agglomeration to improve flow properties. Blend with a glidant, such as colloidal silicon dioxide, to improve the flow of the milled isomalt.

Quantitative Data on Milling Parameters

The following tables provide illustrative data on how different milling parameters can affect the particle size distribution of a crystalline material. Note that these are generalized examples, and the optimal parameters for **Isomalt (Standard)** should be determined experimentally.

Table 1: Effect of Hammer Mill Speed on Mean Particle Size

Mill Speed (RPM)	Screen Size (mm)	Feed Rate (g/min)	Resulting Mean Particle Size (µm)
2000	1.0	500	250
3000	1.0	500	180
4000	1.0	500	120

As mill speed increases, the impact energy on the particles increases, leading to a smaller mean particle size.[4]

Table 2: Effect of Screen Size on Particle Size Distribution

Mill Speed (RPM)	Screen Size (mm)	Feed Rate (g/min)	D90 (μm)	D50 (μm)	D10 (µm)
3000	2.0	500	450	220	80
3000	1.0	500	280	150	50
3000	0.5	500	150	85	30

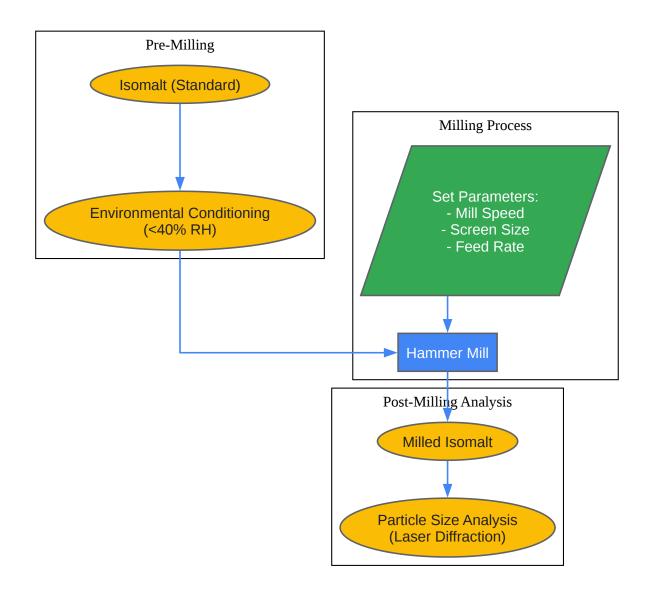
A smaller screen size results in a finer particle size distribution as particles must be smaller to exit the milling chamber.

Experimental Protocols

Protocol 1: Particle Size Reduction of Isomalt using a Hammer Mill

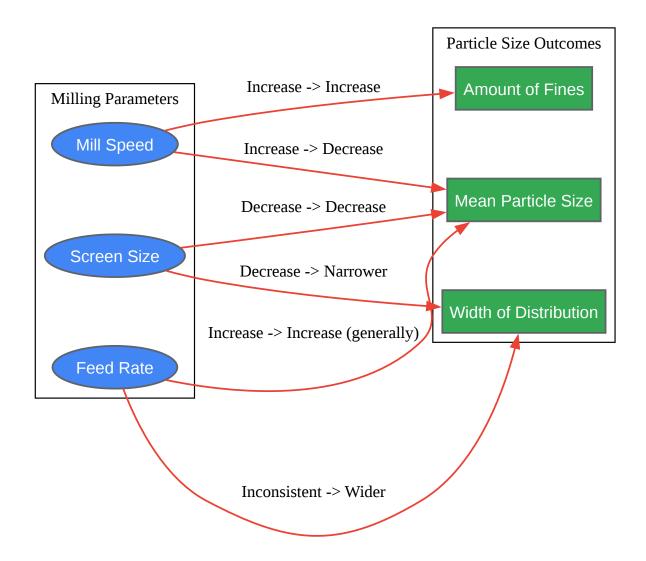
- · Preparation:
 - Ensure the hammer mill and all its components (hammers, screen, collection vessel) are clean and dry.
 - Select the desired screen size and install it securely.
 - Condition the Isomalt (Standard) in a controlled environment with low relative humidity (e.g., <40% RH) for at least 24 hours prior to milling.
- Milling Procedure:
 - Set the desired rotor speed of the hammer mill.
 - Start the mill.
 - Introduce the conditioned Isomalt into the mill at a consistent and controlled feed rate.
 - Monitor the milling process for any signs of clogging or caking.
 - Once all the material has been milled, allow the mill to run for a short period to ensure all product is discharged.

- Carefully collect the milled Isomalt from the collection vessel.
- Post-Milling Handling:
 - Immediately transfer the milled Isomalt to a tightly sealed, low-humidity container to prevent moisture absorption.
 - Label the container with the batch information and milling parameters.


Protocol 2: Particle Size Analysis of Milled Isomalt by Laser Diffraction

- Sample Preparation:
 - Obtain a representative sample of the milled Isomalt using a sample divider or by carefully taking samples from different locations in the collection container.
 - Disperse a small amount of the milled Isomalt powder in a suitable non-aqueous dispersant in which it is insoluble (e.g., isopropanol) to form a suspension.
 - Briefly sonicate the suspension to ensure proper deagglomeration of the particles.
- Instrument Setup and Measurement:
 - Set up the laser diffraction particle size analyzer according to the manufacturer's instructions.
 - Perform a background measurement with the clean dispersant.
 - Slowly add the prepared Isomalt suspension to the measurement cell until the desired obscuration level is reached.
 - Start the measurement. The instrument will pass a laser beam through the sample and measure the scattered light to determine the particle size distribution.
 - Perform replicate measurements (typically 3-5) to ensure the results are reproducible.
- Data Analysis:

- The software will generate a particle size distribution report, typically including values for D10, D50, and D90.
- Analyze the particle size distribution curve and the reported values to assess the outcome of the milling process.


Visualizations

Click to download full resolution via product page

Caption: Experimental workflow for milling Isomalt and subsequent particle size analysis.

Click to download full resolution via product page

Caption: Logical relationships between milling parameters and particle size outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Sodium chloride Wikipedia [en.wikipedia.org]
- 2. Particle size reduction by a hammer mill I: Effect of output screen size, feed particle size, and mill speed PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nuovaguseo.eu [nuovaguseo.eu]
- 4. biomassprocessing.org [biomassprocessing.org]
- To cite this document: BenchChem. [Controlling particle size distribution of Isomalt (Standard) during milling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12420541#controlling-particle-size-distribution-of-isomalt-standard-during-milling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com